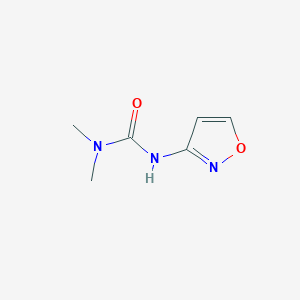

3-(Isoxazol-3-yl)-1,1-dimethylurea

Description

Significance of Isoxazole (B147169) and Urea (B33335) Moieties in Medicinal and Agricultural Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal and agricultural chemistry. researchgate.netrsc.org Its unique electronic and steric properties allow it to participate in various non-covalent interactions, making it a valuable component in the design of biologically active molecules. rsc.org Isoxazole derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic effects. researchgate.netrsc.org In agriculture, compounds containing the isoxazole moiety have been investigated for their herbicidal and insecticidal properties. ontosight.aismolecule.com

The urea functionality is another cornerstone in the development of new chemical entities. Its ability to form strong hydrogen bonds and its structural versatility make it a key pharmacophoric feature in numerous drugs. nih.gov The urea scaffold is present in a vast number of synthetic compounds and is a central component in many approved kinase inhibitors used in cancer therapy. nih.gov The combination of the isoxazole ring and the urea moiety creates a molecular framework with significant potential for biological activity.

Overview of the Research Landscape for N-Substituted Urea Derivatives

N-substituted urea derivatives represent a broad and extensively studied class of compounds in chemical research. nih.gov The substitution pattern on the nitrogen atoms of the urea group plays a crucial role in determining the molecule's conformational preferences and, consequently, its biological activity. nih.gov Research in this area is vast, with tens of thousands of synthetic compounds containing the urea scaffold being documented. nih.gov The synthesis of unsymmetrical N-substituted ureas is a common practice in drug discovery, often achieved through the reaction of isocyanates with amines. nih.govmdpi.com The characterization of these derivatives, particularly distinguishing between positional isomers, can be challenging but is crucial for understanding their structure-activity relationships. nih.gov

Contextualization of 3-(Isoxazol-3-yl)-1,1-dimethylurea within Related Isoxazolyl Urea Scaffolds

This compound belongs to a larger family of isoxazolyl urea compounds that have been investigated for various applications. A closely related compound, Isouron, which is 3-(5-tert-butyl-1,2-oxazol-3-yl)-1,1-dimethylurea, has been studied as a herbicide. acs.orgnih.gov The structural similarity between these compounds highlights the interest in the isoxazolyl urea scaffold for agrochemical research. Another related structure, 1-(3-tert-Butyl-isoxazol-5-yl)-3-(3,4-dichloro-phenyl)-urea, has been identified as a synthetic molecule with potential biological activity, likely in the pharmaceutical or agricultural sectors. ontosight.ai The study of these and other related scaffolds provides a comparative framework for understanding the potential properties and applications of this compound.

Scope and Academic Relevance of the Research on this compound

The academic relevance of research into this compound stems from the established importance of both the isoxazole and urea functionalities in bioactive compounds. While specific research on this exact molecule is not as extensive as for some of its analogues, its chemical structure suggests it as a candidate for investigation in medicinal or agricultural chemistry. The compound is listed in chemical databases and is available for research purposes, indicating its potential as a building block or a lead compound in the synthesis of more complex molecules. bldpharm.com Further research into its synthesis, characterization, and biological activity is necessary to fully elucidate its academic and practical significance.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

1,1-dimethyl-3-(1,2-oxazol-3-yl)urea |

InChI |

InChI=1S/C6H9N3O2/c1-9(2)6(10)7-5-3-4-11-8-5/h3-4H,1-2H3,(H,7,8,10) |

InChI Key |

KFSYRASRLWPNBU-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NC1=NOC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Isoxazol 3 Yl 1,1 Dimethylurea and Analogues

Classical Synthetic Routes to Isoxazolyl Ureas

Traditional methods for synthesizing isoxazolyl ureas often rely on well-established reactions involving key intermediates like carbonyl azides and carbamates.

Reaction of Isoxazole-3-carbonyl Azides with Amines

A primary and versatile method for the synthesis of isoxazolyl ureas involves the use of isoxazole-3-carbonyl azides as key precursors. heteroletters.orgresearchgate.net These azides can be generated from the corresponding isoxazole-3-carboxylic acids. The carboxylic acids are typically converted to the acyl chloride, which then reacts with an azide (B81097) source, such as sodium azide, to yield the isoxazole-3-carbonyl azide. researchgate.net

The resulting carbonyl azide is a reactive intermediate that can undergo a Curtius rearrangement upon heating to form an isocyanate. However, for the synthesis of ureas, the azide is often directly reacted with an amine. This reaction proceeds through the displacement of the azide group by the amine, leading to the formation of the corresponding N-substituted isoxazole-3-carboxamide. To form the urea (B33335) linkage, the carbonyl azide can be reacted with amino acids, forming carboxamides which can be further transformed. heteroletters.orgresearchgate.net For instance, reacting 5-(p-tolyl)isoxazole-3-carbonyl azide with 4-aminobutanoic acid or 6-aminohexanoic acid yields the corresponding carboxamides. heteroletters.org

This method's adaptability allows for the introduction of various substituents on the urea nitrogen by selecting the appropriate amine, making it a valuable tool for creating diverse libraries of isoxazolyl urea analogues.

Synthesis via Isoxazolyl Carbamates as Intermediates

An important and widely used strategy for synthesizing isoxazolyl ureas, particularly when dealing with highly basic amines, is through the formation of isoxazolyl carbamates as stable, isolable intermediates. heteroletters.orgresearchgate.net This approach also begins with an isoxazole-3-carbonyl azide. The azide is reacted with a phenol (B47542), such as phenol or 4-fluorophenol, typically in a solvent like boiling benzene (B151609), to produce an aryl (1,2-azol-3-yl)carbamate. heteroletters.orgresearchgate.net The use of p-fluorophenol has been noted to be more reactive, completing the carbamate (B1207046) formation in a shorter time compared to phenol. heteroletters.orgresearchgate.net

These isoxazolyl carbamates are then reacted with the desired amine to yield the final urea product. researchgate.net For example, alkaloid-based urea derivatives have been synthesized with high yields by reacting anabasine (B190304) and cytisine (B100878) with isoxazolylphenylcarbamates in boiling benzene. nih.gov This two-step process offers better control over the reaction and is often more efficient for a broader range of amine substrates. The reaction of the carbamate with amino acids in aqueous ethanol (B145695) can produce substituted ureas with yields ranging from 81-93%. heteroletters.org

This methodology has been successfully applied to synthesize a variety of isoxazolyl ureas, including those with amino acid residues, by reacting the intermediate carbamates with the respective amino acids. heteroletters.orgresearchgate.net

Formation from Isoxazol-3-yl Isocyanates (Hypothetical Pathways)

A conceptually straightforward, though potentially more challenging in practice, route to 3-(isoxazol-3-yl)-1,1-dimethylurea involves the in-situ generation or isolation of isoxazol-3-yl isocyanate. Isocyanates are well-known precursors to ureas, readily reacting with primary and secondary amines.

The isoxazol-3-yl isocyanate could theoretically be produced from the Curtius rearrangement of an isoxazole-3-carbonyl azide, typically induced by heating. The subsequent reaction of this isocyanate with dimethylamine (B145610) would directly yield this compound. While this pathway is chemically plausible, the stability and isolation of heteroaromatic isocyanates can be challenging.

Another potential route to isocyanates is through the pyrolysis of a carbamate or a urea. google.com However, the direct synthesis and use of isoxazol-3-yl isocyanates for the preparation of ureas like this compound is less commonly documented in detail compared to the carbonyl azide and carbamate intermediate methods. In some cases, attempts to use isocyanates have resulted in the desired product, but the isocyanate itself was not isolated. google.com The reaction of sulfamethoxazole (B1682508) with an isocyanate in dried DMF has been used to produce N-(5-methyl-isoxazol-3-yl) derivatives. tandfonline.com Similarly, key aniline (B41778) intermediates have been treated with various substituted phenyl isocyanates in dry tetrahydrofuran (B95107) to produce urea derivatives. nih.gov

Modern Synthetic Approaches and Catalytic Methods

Contemporary synthetic chemistry emphasizes the development of more efficient, environmentally friendly, and versatile methods. This has led to the exploration of green chemistry principles and advanced catalytic systems for the synthesis of isoxazolyl ureas and their precursors.

Green Chemistry Principles in Isoxazolyl Urea Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. colab.ws In the context of isoxazolyl urea synthesis, this translates to the use of safer solvents, milder reaction conditions, and more atom-economical reactions.

One area of focus is the use of environmentally benign solvents. For instance, water has been identified as an excellent solvent for certain one-pot, three-component reactions leading to isoxazole (B147169) derivatives, highlighting principles like waste reduction and energy saving. researchgate.net The use of deep eutectic solvents, such as choline (B1196258) chloride:urea, has also been explored for the synthesis of isoxazoles, with the solvent being reusable for multiple cycles without significant loss of yield. acs.org

Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields for the formation of isoxazole rings. nih.govresearchgate.netresearchgate.net Solvent-free reaction conditions, sometimes coupled with microwave irradiation, offer enhanced reaction rates, high product yields, and simpler work-up procedures. nih.gov

The development of one-pot multicomponent reactions (MCRs) is a cornerstone of green synthesis, as they combine several steps into a single operation, reducing solvent waste and purification steps. nih.gov The synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been achieved through MCRs using catalysts derived from agro-waste. nih.gov

Application of Advanced Coupling Reactions for Precursor Formation

The synthesis of the isoxazole ring itself, a key precursor to this compound, has benefited significantly from modern catalytic methods. Advanced coupling reactions provide efficient and regioselective ways to construct and functionalize the isoxazole core.

The most common method for isoxazole synthesis is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. nih.govrsc.org This can be achieved through various catalytic systems, including copper-catalyzed [3+2] cycloadditions. nih.gov

Transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for functionalizing pre-formed isoxazole rings. nih.govacs.org For example, isoxazoleboronates can undergo palladium-catalyzed coupling with various partners to build molecular complexity. nih.gov Direct C-H activation and arylation of the isoxazole ring also represent advanced strategies for derivatization. nih.gov These methods allow for the late-stage introduction of substituents, offering flexibility in the synthesis of diverse isoxazole precursors for urea formation.

Derivatization Strategies for Enhancing Specific Interactions

The isoxazole ring is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the molecule's properties. researchgate.net The weak N-O bond within the aromatic isoxazole ring makes it susceptible to ring cleavage under certain conditions, offering a pathway for further modifications. researchgate.net Synthetic chemists employ several strategies to introduce a wide array of substituents at various positions of the isoxazole ring, primarily through the construction of the ring from appropriately substituted precursors.

One of the most common and versatile methods for synthesizing isoxazole rings is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. nih.govorganic-chemistry.org This method allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. The choice of the starting alkyne and the precursor for the in situ generated nitrile oxide dictates the final substituents on the isoxazole ring. For instance, reacting terminal alkynes with aldehydes in the presence of n-BuLi, followed by treatment with iodine and then hydroxylamine, yields 3,5-disubstituted isoxazoles with high regioselectivity. organic-chemistry.org

Another prevalent approach involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine. nanobioletters.com The nature and position of the substituents on the final isoxazole ring are determined by the structure of the starting dicarbonyl compound. Furthermore, environmentally benign, one-pot, three-component processes have been developed using deep eutectic solvents like choline chloride:urea for the synthesis of 3,5-disubstituted isoxazoles from aldehydes and alkynes. acs.orgresearchgate.net

Research has demonstrated the synthesis of various isoxazole derivatives by modifying these fundamental routes. For example, to create analogues of this compound, one could start with a substituted 3-amino-isoxazole. The synthesis of these key intermediates can be achieved through various means, including the cyclization of β-diketones with hydroxylamine. A study on N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives highlights the importance of isoxazole substitution, where the bulky tert-butyl group at the 5-position was a key feature. nih.gov

The following table summarizes various synthetic strategies for introducing substituents onto the isoxazole ring.

| Synthetic Strategy | Description | Reactants | Resulting Substitution Pattern | Reference |

| 1,3-Dipolar Cycloaddition | Reaction of an in situ generated nitrile oxide with an alkyne. | Aldoximes, Alkynes | 3,5-disubstituted | organic-chemistry.org |

| Condensation Reaction | Cyclization of β-dicarbonyl compounds with hydroxylamine. | β-Diketones, Hydroxylamine | Variably substituted | |

| One-Pot Three-Component Reaction | Reaction performed in a deep eutectic solvent. | Aldehydes, Alkynes, Hydroxylamine hydrochloride | 3,5-disubstituted | acs.orgresearchgate.net |

| Cycloisomerization | Gold-catalyzed cycloisomerization of α,β-acetylenic oximes. | α,β-Acetylenic oximes | 3-substituted, 5-substituted, or 3,5-disubstituted | organic-chemistry.org |

Modifying the substituents on the urea nitrogen atoms is a key strategy for modulating the physicochemical properties of isoxazolyl ureas. The urea functional group is a potent hydrogen bond donor and acceptor, and alterations to its substituents can significantly impact drug-target interactions, solubility, and conformational preferences. nih.gov

The most direct method for synthesizing unsymmetrical ureas, such as this compound and its analogues, involves the reaction of an amine with an isocyanate. nih.gov To generate analogues of the title compound, a key intermediate like 3-aminoisoxazole (B106053) (or a substituted version thereof) can be reacted with a variety of isocyanates. For instance, reacting 5-(3-aminophenyl)isoxazole-3-methyl ester with different substituted phenyl isocyanates in a solvent like tetrahydrofuran yields a library of urea derivatives. nih.gov This approach allows for the systematic exploration of different aromatic or aliphatic groups on the N' nitrogen of the urea.

Alternatively, phosgene (B1210022) or its safer solid equivalents, such as triphosgene (B27547) (bis(trichloromethyl)carbonate), can be used. nih.gov In this two-step, one-pot procedure, an amine is first reacted with the phosgene equivalent to form a reactive intermediate (an isocyanate or a carbamoyl (B1232498) chloride), which is then reacted with a second amine to form the unsymmetrical urea. nih.gov Another mild and efficient method uses phenyl carbamates as stable, handleable intermediates. The aminolysis of a phenyl carbamate with an amine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at ambient temperature produces the desired urea in high yield. google.com

Structure-activity relationship (SAR) studies have shown that these modifications are critical. For example, in a series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives, it was found that an electron-rich fused ring attached to the N'-phenyl group was beneficial for biological activity. nih.gov Similarly, in another study, the introduction of 3,4-dichlorophenyl and 4-chlorophenyl groups on the N' position of the urea resulted in compounds with significant potency. nih.gov These findings underscore the importance of exploring diverse substituents on the urea nitrogen to optimize molecular interactions.

The table below outlines common methods for modifying the urea moiety in isoxazolyl urea analogues.

| Method | Description | Key Intermediates | Advantages | Reference |

| Isocyanate Reaction | A substituted 3-aminoisoxazole is reacted with a selected isocyanate. | 3-Aminoisoxazole, Substituted Isocyanates | Direct, wide variety of available isocyanates. | nih.gov |

| Phosgene/Triphosgene Method | Sequential reaction of two different amines with a phosgene equivalent. | Amines, Triphosgene | Versatile for unsymmetrical ureas. | nih.gov |

| Phenyl Carbamate Aminolysis | An amine is reacted with a pre-formed phenyl carbamate intermediate. | Phenyl Carbamates, Amines | Mild conditions, avoids toxic reagents like phosgene. | google.com |

| Acyl Urea Synthesis | An N-(phenoxycarbonyl) benzamide (B126) intermediate is coupled with an amine. | N-(phenoxycarbonyl) benzamide, Amines | Facile, two-step synthesis. | mdpi.com |

The introduction of chirality into drug molecules is a fundamental strategy in medicinal chemistry, as enantiomers often exhibit different biological activities and metabolic profiles. nih.gov The synthesis of chiral isoxazolyl urea analogues can be achieved through several asymmetric synthesis approaches.

One effective method is the use of a chiral pool , which involves starting with an enantiomerically pure precursor. For example, a chiral amine or a chiral isoxazole derivative can be incorporated into the synthesis. The synthesis of the drug Encorafenib, for example, introduces chirality through the use of (S)-(−)-1,2-diaminopropane dihydrochloride (B599025) as a starting material to build a chiral subunit. nih.gov A similar strategy could be employed by reacting a chiral isoxazolyl amine with an achiral isocyanate or vice versa.

Another powerful technique is asymmetric catalysis , where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. For the synthesis of chiral ureas, phase-transfer catalysis has been shown to be effective. In the synthesis of the drug Letermovir, a stereogenic center is installed during a urea cyclization step using a cinchona-alkaloid-based phase-transfer catalyst, which facilitates the formation of one enantiomer of the quinazolinone product. nih.gov Chiral thiourea (B124793) derivatives have also been developed as highly effective bifunctional organocatalysts for a variety of asymmetric transformations, operating through hydrogen-bond donation to activate substrates. umich.eduacs.org Such catalysts could potentially be applied to reactions involving isoxazolyl urea precursors to induce stereoselectivity.

Lastly, chiral auxiliaries can be employed. In this method, an achiral starting material is temporarily attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. While a widely used strategy in asymmetric synthesis, its specific application to isoxazolyl ureas would depend on the development of a suitable reaction sequence where an auxiliary can effectively control the stereochemistry.

The following table presents strategies for the synthesis of chiral isoxazolyl urea analogues.

| Strategy | Description | Example Principle | Reference |

| Chiral Pool Synthesis | Utilizes a readily available, enantiomerically pure natural product or derivative as a starting material. | Using enantiopure (S)-2-hydroxybutyrolactone or (S)-(−)-1,2-diaminopropane as precursors. | nih.gov |

| Asymmetric Catalysis | A chiral catalyst is used to create a stereogenic center in an achiral substrate. | A cinchona-alkaloid-based phase-transfer catalyst for urea cyclization. | nih.gov |

| Chiral Organocatalysis | Employs small organic molecules, such as chiral thioureas, to catalyze asymmetric reactions. | Thiourea/proline co-catalysis for synthesizing chiral heterocycles. | acs.org |

Structure Activity Relationship Sar Studies in Non Clinical Contexts

Correlating Structural Features of 3-(Isoxazol-3-yl)-1,1-dimethylurea Analogues with Herbicidal Efficacy

The herbicidal power of dimethylurea derivatives is not inherent to the core structure alone but is profoundly influenced by the nature and placement of various substituents on the aromatic or heterocyclic ring. cambridge.org

Impact of Substituent Position and Electronic Properties on Phytotoxicity

The phytotoxicity of this compound analogues is intricately linked to the electronic properties and position of substituents on the isoxazole (B147169) ring. Research on related phenylurea herbicides demonstrates that the type of substituent dictates the compound's effectiveness. For instance, in soil applications, the initial toxicity of phenylurea herbicides varies, with compounds like monuron (B1676734) and fenuron (B33495) showing higher initial toxicity compared to diuron (B1670789) and DMU, highlighting the influence of soil adsorption capacity on their activity. cambridge.org

Studies on various isoxazole derivatives reveal that the presence of electron-withdrawing groups, such as fluorine (-F) or trifluoromethyl (-CF3), on an attached phenyl ring can significantly enhance cytotoxic and herbicidal activity. nih.govnih.gov This is attributed to the enhanced electrophilic interactions with target enzymes. For example, SAR studies on N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives showed that an electron-rich fused ring on the phenyl portion was beneficial for antiproliferative activity. nih.gov

The position of these substituents is equally critical. In one study, the introduction of fluorine atoms at the meta and para positions of a benzene (B151609) ring linked to a 1,3,4-thiadiazole (B1197879) (a bioisostere of isoxazole) was found to be essential for high bioactivity. researchgate.net This indicates that specific substitution patterns are required to optimize the interaction with the biological target.

The following table summarizes the general effect of different substituents on the herbicidal activity of urea-based compounds, drawing parallels for the isoxazolyl urea (B33335) class.

Table 1: Effect of Substituents on Herbicidal Activity of Urea Analogues

| Compound Class | Substituent Group(s) | Primary Application/Activity |

|---|---|---|

| Phenylurea | 3,4-dichlorophenyl (Diuron) | Herbicide, photosynthesis inhibitor. |

| Phenylurea | 4-chlorophenyl (Monuron) | Historically used herbicide. |

| Phenylurea | 3-(isopropylphenyl) (Isoproturon) | Herbicide for cereal crops. |

| Isoxazolylurea | 5-tert-butylisoxazol-3-yl (Isouron) | Soil-applied herbicide. nih.gov |

| Phenylurea | 4-bromophenyl | Research compound. |

| Phenyl-isoxazole | Fluorine or trifluoromethyl group | Promotes cytotoxicity. nih.gov |

Role of Isoxazole Ring System in Plant Target Interactions

The isoxazole ring is a vital pharmacophore in many agrochemicals and plays a multifaceted role in the herbicidal activity of this compound and its analogues. researchgate.netajrconline.orgresearchgate.net Its significance extends beyond being a simple scaffold.

Firstly, the isoxazole ring system provides a stable, rigid framework that correctly orients the urea side chain and other substituents for optimal binding to the target protein. researchgate.net The geometry of the molecule, including the dihedral angle between the isoxazole ring and any attached phenyl groups, can influence herbicidal activity, although some studies have found that a large dihedral angle is not always necessary for high activity. researchgate.net

Secondly, in some cases, the isoxazole ring is not inert but participates directly in the mechanism of action. For the herbicide isoxaflutole (B1672639), the isoxazole ring undergoes cleavage in the plant to form a diketonitrile derivative, which is the actual inhibitor of the target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD). beilstein-journals.org This "pro-herbicidal" strategy, where the initial molecule is converted to the active form within the target organism, is a key feature of some isoxazole-based herbicides.

Molecular Determinants of Target Protein Binding in Non-Human Models

Phenylurea herbicides, including isoxazolyl ureas, are known to act by inhibiting photosynthesis at the photosystem II (PSII) complex. ucanr.eduresearchgate.net They bind to the D1 protein within the PSII complex, blocking the electron transport chain and leading to plant death. ucanr.eduunl.edu

Ligand-Protein Interaction Profiling for this compound and Related Structures

Molecular docking simulations and structural studies have provided insights into how urea-based herbicides interact with their target proteins. For PSII inhibitors, the urea functionality is key. These herbicides compete with the native plastoquinone (B1678516) for its binding site (the QB site) on the D1 protein. unl.edunih.gov

The binding is stabilized by a network of interactions:

Hydrogen Bonds: The N-H groups and the carbonyl oxygen of the urea moiety are critical for forming hydrogen bonds with amino acid residues in the QB binding pocket. mdpi.com For classical urea herbicides like Diuron, a hydrogen bond with the serine residue at position 264 (Ser-264) of the D1 protein is a hallmark of their binding. mdpi.com

Hydrophobic Interactions: The lipophilic parts of the molecule, such as the dimethyl groups and the isoxazole ring (especially with alkyl substituents like the tert-butyl group in Isouron), fit into hydrophobic pockets within the binding site, contributing significantly to the binding affinity. nih.gov

Electrostatic and Charge-Transfer Interactions: The electron distribution in the isoxazole ring can lead to favorable electrostatic or charge-transfer interactions with aromatic amino acid residues like phenylalanine (Phe) in the active site. mdpi.com

Molecular docking studies on related isoxazole carboxamides have shown they can compete with other herbicides like chlorsulfuron (B1668881) in the active site of acetolactate synthase (ALS), another important herbicide target enzyme. nih.govsci-hub.se This suggests that the isoxazole scaffold is versatile and can be adapted to target different enzymes.

The following table details the interactions observed for urea-based herbicides with the D1 protein binding site.

Table 2: Ligand-Protein Interactions for Urea-based PSII Inhibitors

| Interacting Residue (D1 Protein) | Type of Interaction | Herbicide Moiety Involved | Reference |

|---|---|---|---|

| Ser-264 | Hydrogen Bond | Urea N-H / Carbonyl | mdpi.commdpi.com |

| His-215 | Hydrogen Bond | Varies (Phenol-type herbicides) | mdpi.com |

| Phe-255, Phe-265 | Hydrophobic/Aromatic | Aromatic/Heterocyclic Ring | nih.govmdpi.com |

| Leu-218, Leu-271 | Hydrophobic | Alkyl groups | mdpi.com |

Influence of Stereochemistry on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms, can have a profound impact on the biological activity of herbicides, as target protein binding sites are themselves chiral. nih.gov While this compound itself is not chiral, the principles of stereochemistry are highly relevant for its more complex analogues.

For a chiral herbicide, one enantiomer often exhibits significantly higher activity than the other because its 3D structure allows for a more precise fit into the binding site of the target protein, maximizing favorable interactions. nih.gov The inactive enantiomer, despite having the same chemical formula, cannot align correctly with the binding site's complementary regions (e.g., hydrophobic pockets, hydrogen bond donors/acceptors). nih.gov

Even in achiral molecules like the parent compound, the conformation of the molecule is critical. The urea linker, for example, can adopt different conformations (e.g., trans,trans or cis,cis), and the preferred conformation for optimal binding is dictated by the substituents on the nitrogen atoms. This rotational geometry influences how the isoxazole ring and the dimethylamino group are presented to the enzyme's active site.

In more complex isoxazole-containing herbicides, such as those with chiral centers in side chains, the stereochemistry is a key determinant of efficacy and selectivity. researchgate.net For example, studies on other chiral herbicides have demonstrated that the different stereoisomers can have vastly different biological activities and metabolic fates.

Mechanistic Insights into the Biological Activity of this compound

The chemical compound this compound belongs to the isoxazolyl urea class of molecules, which have been investigated for various biological activities. This article focuses on the mechanistic investigations of its biological effects, specifically its herbicidal properties in plants and its molecular interactions with non-human protein targets, based on available scientific research.

Mechanistic Investigations of Biological Activity Excluding Clinical Human Data

Molecular Mechanisms of Interaction with Non-Human Protein Targets

Receptor Occupancy and Signal Transduction Modulation in Cellular Models

The biological activity of urea derivatives is often linked to their ability to interact with specific molecular targets like enzymes and receptors. The urea functionality is particularly adept at forming stable hydrogen bonds with protein targets, which can modulate their activity and trigger downstream signaling events. nih.gov For instance, certain 1,3-disubstituted ureas have been shown to mimic the transition state of epoxide hydrolysis catalyzed by soluble epoxide hydrolase (sEH), establishing strong hydrogen bonds with key amino acid residues like aspartate and tyrosine in the active site. nih.gov This interaction inhibits the enzyme, highlighting a potential mechanism for biological effect.

Furthermore, compounds containing the urea moiety have been developed as potent kinase inhibitors. Kinases are crucial enzymes in cellular signal transduction, and their aberrant activation is linked to various diseases. nih.gov Diaryl ureas, which share a structural similarity with this compound, have been identified as dual inhibitors of signaling pathways such as PI3K/Akt/mTOR and Hedgehog. nih.gov The mechanism often involves the urea group acting as a hinge-binding motif within the ATP-binding pocket of the kinase, disrupting its function and blocking the signal cascade. While direct receptor binding studies on this compound are not extensively documented, the established roles of the urea and isoxazole moieties in related molecules suggest a high potential for interaction with various protein targets, thereby modulating cellular signaling. rsc.org

Studies on Herbicide Metabolism and Detoxification in Plants

The efficacy and selectivity of herbicides are critically dependent on how they are metabolized by plants. unl.edu Plants have evolved sophisticated detoxification systems, typically involving a three-phase process, to deal with foreign compounds (xenobiotics) like herbicides. lsuagcenter.comucanr.edu

Phase I Biotransformations in Plant Species

Phase I of herbicide metabolism involves the chemical modification of the herbicide molecule to make it more water-soluble and less toxic. unl.edu These initial reactions, such as oxidation, reduction, or hydrolysis, are crucial for detoxification and often determine a herbicide's selectivity between crops and weeds. ucanr.eduunl.edu

For urea-based herbicides, common Phase I reactions include N-dealkylation (the removal of alkyl groups) and hydrolysis. lsuagcenter.com In the case of isoxazole-containing herbicides, a key metabolic transformation is the opening of the isoxazole ring. researchgate.netnih.gov For example, the herbicide isoxaflutole (B1672639) is rapidly converted in plants to a diketonitrile derivative through the cleavage of its isoxazole ring. researchgate.netnih.gov This conversion is not always a detoxification step; in the case of isoxaflutole, the resulting diketonitrile is the actual active inhibitor of the target enzyme, 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Another isoxazole herbicide, pyroxasulfone, is also metabolized into several products within tomato plants, with the highest accumulation found in the apex tissue of the shoots. researchgate.net

Table 1: Common Phase I Biotransformation Reactions for Herbicides

| Reaction Type | Description | Herbicide Class Examples |

| Oxidation | Addition of oxygen or removal of hydrogen, often catalyzed by Cytochrome P450 monooxygenases. scispace.com | Sulfonylureas, Imidazolinones scispace.com |

| Hydrolysis | Splitting of a molecule by the addition of water. lsuagcenter.com | Carbamates, Substituted Ureas lsuagcenter.com |

| N-Dealkylation | Removal of an alkyl group from a nitrogen atom. lsuagcenter.com | Substituted Ureas, Triazines lsuagcenter.com |

| Ring-Opening | Cleavage of a heterocyclic ring structure. | Isoxazoles researchgate.netnih.gov |

Phase II Conjugation Reactions in Plant Systems

Following Phase I, the modified herbicide metabolites undergo Phase II conjugation, where they are attached to endogenous molecules such as sugars (glucose), amino acids, or the tripeptide glutathione (B108866). scispace.comunl.edu This process further increases water solubility, significantly reduces phytotoxicity, and renders the metabolites largely immobile within the plant. ucanr.eduunl.edu

The enzymes responsible for these reactions are primarily Glycosyl-Transferases (GTs) for sugar conjugation and Glutathione S-Transferases (GSTs) for glutathione conjugation. scispace.com For example, the herbicide nicosulfuron (B1678754) can be glycosylated by a specific GT in apple trees, which is believed to be part of the plant's detoxification process. nih.gov Similarly, atrazine has been shown to be detoxified in various plants through conjugation with glutathione or glucose. nih.gov These conjugation reactions are a critical step in sequestering the herbicide and preventing it from reaching its site of action. unl.edu

Mechanisms of Herbicide Resistance in Weeds related to Metabolism

The repeated use of herbicides can lead to the evolution of resistant weed populations. frontiersin.org One of the most significant mechanisms for this is metabolic resistance, where weeds enhance their natural detoxification pathways to break down the herbicide before it can be effective. wisc.eduksu.edu This is often referred to as non-target-site resistance.

Metabolic resistance typically involves the upregulation of the same enzyme families used in normal detoxification, such as cytochrome P450s (P450s) and glutathione S-transferases (GSTs). ksu.eduoup.com A weed population with enhanced P450 activity might be able to metabolize an herbicide so rapidly that a standard application rate is no longer lethal. oup.com This "creeping resistance" can develop over generations as individuals with slightly higher metabolic capacities survive and reproduce. wisc.edu

A major concern with metabolic resistance is its potential to confer cross-resistance to multiple herbicides, even those with different modes of action. ksu.edu For instance, a ryegrass biotype selected for resistance to a urea herbicide was also found to be cross-resistant to triazine herbicides due to an enhanced rate of metabolism common to both chemical classes. scialert.net This highlights the challenge that metabolic resistance poses to sustainable weed management. ksu.eduoup.com

Mechanisms of Absorption and Translocation in Plants

For a herbicide to be effective, it must be absorbed by the plant and, in many cases, translocated to its specific site of action. ksu.edu The chemical properties of the herbicide and the physiology of the plant heavily influence these processes. nih.gov

Foliar and Root Uptake Dynamics

Herbicides like those in the isoxazole and urea classes can typically be absorbed through both the foliage and the roots of a plant. researchgate.netksu.eduusda.gov

Foliar Uptake: Post-emergence herbicides are absorbed through the leaves. pjlss.edu.pk The waxy cuticle of the leaf surface presents a barrier, but adjuvants, such as urea itself, can be used to enhance penetration and increase herbicide efficacy. pjlss.edu.pkresearchgate.net Studies on urea have shown it is readily absorbed by plant leaves. usda.gov

Root Uptake: Soil-applied herbicides are taken up by the roots and shoots of emerging seedlings. weedsmart.org.au The movement and availability of the herbicide in the soil are critical. The herbicide isoxaflutole, for example, is adsorbed by soil organic matter and clay, which can limit its movement. fourseasonsag.com Its more mobile metabolite, the diketonitrile, is readily taken up by roots. nih.gov The extent of root uptake and subsequent translocation is influenced by the herbicide's hydrophobicity, often measured by its n-octanol-water partition coefficient (Kow). nih.govnih.gov Generally, as hydrophobicity increases, chemicals tend to concentrate more in the roots, while translocation to the shoots may decrease. nih.gov Plant-specific factors, such as root system development and growth conditions, also play a significant role in the uptake and movement of pesticides. nih.gov

Apoplastic and Symplastic Movement within Plant Tissues

The movement of xenobiotics, such as the herbicide this compound, within plant tissues is a critical determinant of their efficacy. This translocation occurs through two primary pathways: the apoplast and the symplast. The apoplast consists of the non-living parts of the plant, including cell walls and the xylem, while the symplast comprises the interconnected network of living protoplasts, including the phloem. ucanr.eduucanr.edu The specific pathway utilized by a herbicide is largely governed by its physicochemical properties.

Herbicides that are mobile within the apoplast are typically transported along with the flow of water from the roots to the leaves via the xylem. ucanr.edu This upward movement is driven by transpiration. Consequently, soil-applied herbicides that are apoplastically mobile tend to accumulate in the leaves, particularly in older leaves with higher transpiration rates. ucanr.edu Phenylurea herbicides, a class to which this compound belongs, are known to inhibit photosynthesis and are generally transported upward in the xylem. ucanr.eduwssa.net

In contrast, symplastic movement allows for translocation throughout the plant, from the leaves (source tissues) to areas of active growth and metabolism, such as roots, shoot tips, and storage organs (sink tissues). ucanr.edu This transport occurs via the phloem. Herbicides that can enter the symplast have the potential for broader distribution within the plant. awsjournal.org

Some herbicides exhibit movement in both the apoplast and symplast. For instance, the isoxazole herbicide isoxaflutole is systemic and can be absorbed through both roots and foliage. researchgate.net Its biologically active metabolite, a diketonitrile, is mobile in both the xylem and phloem, allowing for extensive translocation throughout the plant. nih.gov This dual mobility enhances its herbicidal activity.

The specific transport characteristics of this compound have not been extensively detailed in the available literature. However, based on the general behavior of urea and isoxazole herbicides, it is plausible that it exhibits some degree of both apoplastic and symplastic movement, contributing to its systemic action.

Ion Trapping and Membrane Permeability Considerations in Plant Cells

For a herbicide to be effective, it must cross cellular membranes to reach its site of action. The permeability of plant cell membranes and the potential for accumulation within cellular compartments are therefore crucial factors. The movement of most herbicides across plant membranes occurs via non-facilitated diffusion, driven by the lipophilicity of the molecule. researchgate.net

A key mechanism that can lead to the accumulation of certain herbicides within plant cells is "ion trapping". This process is particularly relevant for weak acid herbicides. researchgate.netunl.edu Plant cells maintain a pH gradient between the more acidic apoplast (cell wall space) and the more alkaline cytoplasm. unl.edu A weak acid herbicide can exist in both a neutral, more lipophilic form and an ionized, less lipophilic form, with the equilibrium between these forms being pH-dependent.

In the acidic environment of the apoplast, the neutral form of the herbicide predominates and can more easily diffuse across the plasma membrane into the cytoplasm. Once inside the more alkaline cytoplasm, the herbicide dissociates into its ionized form. This charged form is less able to diffuse back across the membrane and becomes "trapped" within the cell, leading to its accumulation. researchgate.netunl.edu This accumulation is an energy-dependent process, as metabolic energy is required to maintain the pH gradient across the cell membrane. researchgate.net

The permeability of a herbicide is also influenced by its lipophilicity, often expressed as the octanol-water partition coefficient (Log Kow). A moderate level of lipophilicity is generally optimal for uptake and translocation. Highly polar or highly lipophilic compounds tend to be poorly translocated. nih.gov For example, the isoxazole herbicide isoxaflutole has a Log P of 2.19, while its more water-soluble and mobile diketonitrile metabolite has a Log P of 0.4. nih.gov

Interactive Data Table: General Herbicide Transport Characteristics

| Herbicide Class/Example | Primary Transport Pathway(s) | Key Physicochemical Properties Influencing Transport |

| Phenylurea Herbicides | Apoplastic (Xylem) ucanr.eduwssa.net | Generally water-soluble enough for xylem transport. |

| Isoxaflutole | Apoplastic and Symplastic (Xylem and Phloem) researchgate.netnih.gov | Parent compound is lipophilic; active metabolite is more water-soluble. nih.gov |

| Weak Acid Herbicides | Symplastic (Phloem) acs.org | Subject to ion trapping due to pH-dependent ionization. researchgate.netunl.edu |

Interactive Data Table: Factors Influencing Herbicide Accumulation in Plant Cells

| Factor | Description | Relevance to this compound |

| Lipophilicity (Log Kow) | The partitioning of a compound between an oily (octanol) and a watery phase. Influences membrane permeability. nih.gov | The specific Log Kow would determine its ease of movement across lipid membranes. |

| Acidity (pKa) | The tendency of a molecule to donate a proton. Determines the degree of ionization at a given pH. researchgate.net | If the compound has weak acid properties, it could be subject to ion trapping. |

| pH Gradient | The difference in pH between the apoplast and cytoplasm, maintained by proton pumps. unl.edu | A significant pH gradient would favor the accumulation of a weak acid herbicide via ion trapping. |

Computational and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. ukim.mk By solving the Schrödinger equation for a given molecular structure, these methods can predict a wide range of properties, including the distribution of electrons and the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the orbital most likely to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. tandfonline.com A smaller gap generally implies higher reactivity. nih.gov

For 3-(isoxazol-3-yl)-1,1-dimethylurea, the isoxazole (B147169) ring, with its heteroatoms, and the urea (B33335) moiety both contribute significantly to the FMOs. researchgate.netscispace.com The nitrogen and oxygen atoms of the isoxazole ring and the carbonyl group of the urea are expected to influence the electron distribution. scispace.com DFT calculations on similar isoxazole derivatives have shown that the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. tandfonline.com The HOMO-LUMO energy gap for isoxazole derivatives has been reported in the range of 3 to 7 eV, suggesting a moderate level of reactivity. nih.govresearchgate.net

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Computational Method |

|---|---|---|---|---|

| 5-methyl-isoxazole | -9.8 | -0.5 | 9.3 | DFT/B3LYP |

| 3-phenyl-isoxazole | -9.1 | -1.2 | 7.9 | DFT/B3LYP |

| 3-amino-5-methyl-isoxazole | -8.5 | -0.8 | 7.7 | DFT/B3LYP |

The molecular electrostatic potential (MEP) map is a visual representation of the charge distribution around a molecule. wuxiapptec.com It is a valuable tool for identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions correspond to the likely sites for electrophilic and nucleophilic attack, respectively. wuxiapptec.com

In this compound, the oxygen atom of the carbonyl group and the nitrogen and oxygen atoms of the isoxazole ring are expected to be regions of high electron density, and therefore, negative electrostatic potential. researchgate.net These sites would be attractive to electrophiles. Conversely, the hydrogen atoms of the methyl groups and the NH group are likely to be regions of positive electrostatic potential, making them susceptible to nucleophilic attack. researchgate.net

| Molecular Region | Predicted Electrostatic Potential | Likely Interaction |

|---|---|---|

| Carbonyl Oxygen | Negative | Electrophilic attack / Hydrogen bond acceptor |

| Isoxazole Oxygen | Negative | Electrophilic attack / Hydrogen bond acceptor |

| Isoxazole Nitrogen | Negative | Electrophilic attack / Hydrogen bond acceptor |

| Urea NH Proton | Positive | Nucleophilic attack / Hydrogen bond donor |

| Methyl Protons | Slightly Positive | Weak nucleophilic interaction |

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a small molecule (ligand) binds to a large molecule, such as a protein (receptor). These methods are crucial in drug discovery and herbicide design for predicting the binding mode and affinity of a compound to its biological target.

Based on the structural similarity of this compound to known herbicides like diuron (B1670789), a likely biological target is the D1 protein of photosystem II (PSII) in plants. PSII is a key enzyme complex in photosynthesis, and its inhibition leads to the death of the plant. Herbicides like diuron bind to the Q(_B) binding site of the D1 protein, blocking electron transport. mdpi.comresearchgate.net

Molecular docking simulations can predict the most favorable binding orientation of this compound within the Q(_B) binding pocket of the D1 protein. It is anticipated that the isoxazole ring would engage in hydrophobic interactions with nonpolar amino acid residues, while the urea moiety would form hydrogen bonds with polar residues in the binding site. mdpi.com

Molecular docking not only predicts the binding pose but also provides an estimate of the binding affinity, often expressed as a binding energy in kcal/mol. A more negative binding energy suggests a stronger and more stable interaction. Studies on related urea-based herbicides have identified key amino acid residues in the D1 protein's Q(_B) site that are crucial for binding. These often include serine, histidine, and phenylalanine residues. mdpi.comresearchgate.net For this compound, it is predicted that the carbonyl oxygen would act as a hydrogen bond acceptor, and the NH group as a hydrogen bond donor, with residues such as His215 and Ser264. mdpi.com

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Diuron | -8.5 to -9.5 | His215, Phe255, Ser264 | Hydrogen bonds, π-π stacking |

| Linuron | -8.0 to -9.0 | His215, Phe265, Ser264 | Hydrogen bonds, hydrophobic interactions |

| Isoproturon | -7.5 to -8.5 | His215, Val219, Phe265 | Hydrogen bonds, hydrophobic interactions |

| This compound (Predicted) | -7.0 to -9.0 | His215, Phe255, Ser264, Val219 | Hydrogen bonds, hydrophobic interactions, π-π stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the optimization of lead compounds. mdpi.com

For a series of analogs of this compound, a QSAR model could be developed to correlate their herbicidal activity with various molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). researchgate.net A statistically validated QSAR model can provide valuable insights into the structural requirements for potent herbicidal activity. For instance, a model might reveal that increasing the hydrophobicity of a particular substituent on the isoxazole ring enhances activity, while bulky groups at another position are detrimental.

| Descriptor | Description | Correlation with Activity | Example of Use |

|---|---|---|---|

| logP | Octanol-water partition coefficient (hydrophobicity) | Positive | Predicting transport and accumulation in plant tissues |

| HOMO Energy | Highest Occupied Molecular Orbital energy | Negative | Assessing the ease of electron donation |

| Molecular Volume | Van der Waals volume of the molecule | Negative | Evaluating steric hindrance at the binding site |

| Dipole Moment | Measure of molecular polarity | Positive | Indicating the importance of polar interactions |

Development of Predictive Models for Herbicidal Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. d-nb.info These models are instrumental in predicting the herbicidal potency of novel, unsynthesized molecules, thereby streamlining the discovery process. mst.dk

For herbicides like this compound that act as inhibitors of photosystem II (PSII), QSAR studies often focus on a series of analogues to elucidate the key molecular properties driving their inhibitory action. ucanr.edu The general approach involves generating a dataset of related compounds with known herbicidal activities, calculating a range of molecular descriptors for each, and then using statistical methods to build a predictive model.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful. nih.gov These methods generate 3D grid-based fields around aligned molecules to represent their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties. nih.gov By correlating these fields with biological activity, contour maps can be generated that visualize the regions where modifications to the molecular structure are likely to enhance or diminish herbicidal effects. jlu.edu.cn For instance, a CoMFA model for a series of N-nitro urea derivatives yielded a highly predictive model, indicating that bulky and electropositive groups at specific positions on the phenyl ring could increase herbicidal activity. jlu.edu.cn

While a specific 3D-QSAR model for this compound is not extensively reported in publicly available literature, studies on other urea and thiourea (B124793) derivatives provide a solid framework for how such a model would be developed. nih.govresearchgate.net The process would involve aligning a series of isoxazolyl urea analogues, calculating their interaction fields, and correlating these with their measured IC50 values for PSII inhibition. The resulting model would be validated internally (e.g., using leave-one-out cross-validation) and externally with a test set of molecules to ensure its predictive power. d-nb.infonih.gov

Table 1: Key Parameters in 3D-QSAR Model Development

| Parameter | Description | Significance |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | A q² > 0.5 is generally considered indicative of a good predictive model. acs.org |

| r² (Non-cross-validated r²) | A measure of the correlation between the experimental and predicted activities for the training set. | An r² > 0.8 suggests a strong correlation within the training data. acs.org |

| R²pred (External validation r²) | A measure of the model's ability to predict the activity of an external test set of compounds. | A high R²pred value confirms the model's generalizability. nih.gov |

| CoMFA/CoMSIA Contour Maps | Visual representations of the 3D-QSAR results, showing favorable and unfavorable regions for different molecular properties. | Guides the rational design of new, more potent analogues. jlu.edu.cn |

Descriptors for Isoxazolyl Urea Structures

The herbicidal activity of isoxazolyl ureas is determined by a combination of molecular properties, which can be quantified using molecular descriptors. These descriptors fall into several categories, including electronic, steric, hydrophobic, and topological. In QSAR studies of PSII-inhibiting herbicides, a combination of these descriptors is often used to build robust predictive models. nih.gov

Electronic Descriptors: These descriptors relate to the distribution of electrons within the molecule and are crucial for understanding the interactions with the target protein.

Atomic Charges: The partial charges on the atoms of the urea and isoxazole moieties are critical. For instance, the carbonyl oxygen and the nitrogen atoms of the urea bridge are involved in hydrogen bonding with the D1 protein of PSII. researchgate.net Computational studies on the related isoxazole herbicide, isoxaflutole (B1672639), have shown that the isoxazole ring is susceptible to electrophilic and free radical reactions, highlighting the importance of its electronic properties. scispace.comresearchgate.net

Fukui Functions: These functions are used in density functional theory to describe the reactivity of different sites within a molecule towards nucleophilic, electrophilic, and radical attack. scispace.comresearchgate.net

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are critical for its ability to fit into the binding pocket of the target enzyme.

Molecular Volume and Surface Area: These descriptors provide a general measure of the molecule's size.

Sterimol Parameters: These parameters provide a more detailed description of the shape of substituents. In the case of this compound, the size and shape of the isoxazole ring and the dimethyl groups are important for its interaction with the PSII binding site.

Hydrophobic Descriptors: These descriptors quantify the lipophilicity of the molecule, which is important for its ability to cross cell membranes and reach the thylakoid membrane where PSII is located.

LogP (Octanol-Water Partition Coefficient): This is a common measure of hydrophobicity. For herbicides, an optimal LogP value is often required for efficient transport and activity. mst.dk

Topological and 3D Descriptors: These descriptors encode information about the connectivity and 3D structure of the molecule.

Molecular Connectivity Indices: These indices are derived from the graph representation of the molecule and can encode information about branching and cyclicity.

3D-MoRSE (3D-Molecule Representation of Structures based on a Electron diffraction) Descriptors: These descriptors encode information about the 3D structure of the molecule. nih.gov

Table 2: Relevant Molecular Descriptors for Isoxazolyl Urea Herbicides

| Descriptor Type | Specific Descriptor | Relevance to Herbicidal Activity |

| Electronic | Partial Atomic Charges | Influences hydrogen bonding with the PSII D1 protein. researchgate.net |

| Dipole Moment | Affects solubility and transport to the target site. | |

| Fukui Functions | Predicts reactivity of the isoxazole ring. scispace.comresearchgate.net | |

| Steric | Molecular Volume | Determines the fit within the enzyme's binding pocket. |

| Sterimol Parameters | Describes the shape of substituents, influencing binding affinity. | |

| Hydrophobic | LogP | Governs membrane permeability and transport. mst.dk |

| Topological/3D | Connectivity Indices | Encodes information about molecular structure and branching. |

| 3D-MoRSE Descriptors | Provides a 3D representation of the molecular structure. nih.gov |

Applications in Agrochemistry and Chemical Biology

Development of Novel Herbicidal Agents Based on the Isoxazolyl Urea (B33335) Scaffold

The isoxazolyl urea structure is a recognized pharmacophore in the design of herbicidal agents. Derivatives built upon this scaffold have been developed into effective herbicides for crop protection. A notable example from this class is Isouron, or 3-(5-tert-butylisoxazol-3-yl)-1,1-dimethylurea, which functions as a potent inhibitor of photosynthesis. mdpi.com These herbicides act by blocking the electron transport chain at photosystem II (PSII), a critical process for plant survival. vedantu.com The herbicidal activity of these urea derivatives is influenced by the nature and position of substituents on the isoxazole (B147169) and urea components, allowing for the fine-tuning of their biological effects.

Herbicides derived from the isoxazole family, including isoxazolyl ureas, are versatile and can be formulated for application either before weed seedlings emerge from the soil (pre-emergence) or after they have become visible (post-emergence). vt.edunih.gov

Pre-emergence (PRE) applications are designed to control weeds before they can compete with crops for essential resources like water, light, and nutrients. vt.edu Soil-applied PRE herbicides form a chemical barrier that affects germinating seeds and young seedlings. okstate.edu Isoxazole herbicides like isoxaben (B1672637) and isoxaflutole (B1672639) have demonstrated broad-spectrum control of broadleaf and grass weeds when applied pre-emergence in crops such as turfgrass, winter cereals, and maize. vt.edunih.gov Research has shown that fall applications of certain isoxazole herbicides can provide extended control of winter annual weeds, preventing their establishment the following spring. vt.edu

Post-emergence (POST) applications target weeds that have already emerged. While many isoxazole-based herbicides are primarily used for PRE control, some exhibit significant POST activity against certain weed species. vt.edu For instance, studies have shown that isoxaben can injure and suppress the growth of established weeds like Florida betony and white clover when applied post-emergence. vt.edu Similarly, acylated isoxazolyl ureas have been evaluated in post-emergence tests for their herbicidal efficacy. google.com The effectiveness of POST applications often depends on the weed species and its growth stage, with younger, actively growing weeds being more susceptible. wiserpub.com

| Herbicide Type | Application Timing | Key Findings | Crop Context | Reference |

|---|---|---|---|---|

| Isoxaben | Pre-emergence | Provides 80-100% control of common chickweed, henbit, and others. Fall application offers extended control. | Turf, Winter Cereals | vt.edu |

| Isoxaflutole | Pre-emergence | Effectively controls a wide range of broadleaf and grass weeds, including large-seeded broadleaves. | Maize | nih.gov |

| Isoxaben | Post-emergence | Suppresses growth of certain established weeds like Florida betony and ground ivy. | Turf | vt.edu |

| Isoxazole Derivatives | Post-emergence & Soil Application | A synthesized derivative demonstrated rapid control of barnyard grass with good tolerance in rice seedlings. | Rice | researchgate.net |

Herbicide selectivity is the crucial ability of a chemical to control weeds without harming the desired crop. k-state.eduresearchgate.net For isoxazolyl urea and related herbicides, selectivity is not inherent to the molecule alone but results from a complex interplay of physical and physiological factors. wiserpub.com

The primary mechanisms governing selectivity include:

Differential Metabolism: This is one of the most common bases for selectivity. wiserpub.com Tolerant crop plants can rapidly metabolize or detoxify the herbicide into non-toxic compounds, whereas susceptible weed species cannot. jst.go.jp For example, tolerant crops might quickly hydroxylate and then conjugate the herbicide with glucose, sequestering it away from its target site. jst.go.jp

Differential Absorption and Translocation: Selectivity can arise from differences in how much herbicide is taken up by the plant and where it is moved. wiserpub.comresearchgate.net A tolerant crop might absorb less of the herbicide through its roots or translocate it less efficiently to the sensitive shoots compared to a susceptible weed. vt.edu

Target Site Modification: In some cases, resistance and selectivity are due to subtle changes in the protein that the herbicide targets. For instance, atrazine-resistant weeds often have a modified D1 protein in photosystem II, which prevents the herbicide from binding effectively. researchgate.net This principle applies to other PSII inhibitors like the urea herbicides. vedantu.com

Placement Selectivity: This physical mechanism relies on applying the herbicide to a location where it affects the weeds but not the crop. For soil-applied pre-emergence herbicides, the chemical is often positioned in the upper soil layer where shallow-rooted weeds germinate, while the deeper-rooted crop remains unaffected. k-state.edu

| Mechanism | Description | Example in Context | Reference |

|---|---|---|---|

| Differential Metabolism | Tolerant plants detoxify the herbicide faster than susceptible weeds. | A tolerant rice plant may rapidly form non-toxic conjugates, while a weed cannot. | wiserpub.comjst.go.jp |

| Differential Absorption | The crop absorbs less herbicide from the soil than the weed. | Rape, a sensitive dicot, was found to absorb more isoxaben through its roots than wheat, a tolerant monocot. | vt.edu |

| Differential Translocation | The herbicide is moved less effectively to the site of action in the crop. | Tolerant wheat translocates less isoxaben to the shoots, where it exerts its phytotoxic effect, compared to susceptible rape. | vt.edu |

| Target Site Insensitivity | The herbicide's binding site in the crop is altered, reducing its effectiveness. | Resistant weed biotypes show reduced inhibition of photosystem II electron transport compared to susceptible biotypes. | researchgate.net |

Use as Chemical Probes for Plant Physiological Research

A chemical probe is a well-characterized small molecule used to study a specific protein or biological pathway. nih.gov Due to their specific mode of action, herbicides like 3-(isoxazol-3-yl)-1,1-dimethylurea and its analogs serve as valuable chemical probes in plant physiology and environmental science.

Urea-based herbicides that inhibit photosystem II, such as Diuron (B1670789) (DCMU) and Isouron, are classic examples. mdpi.comvedantu.com They are highly specific and sensitive inhibitors of photosynthesis, acting by blocking electron flow from the quinone acceptors of PSII. vedantu.com This precise inhibition allows researchers to:

Dissect the Photosynthetic Electron Transport Chain: By blocking a specific step, these compounds help elucidate the sequence and function of components within the photosynthetic apparatus. vedantu.com

Study Environmental and Metabolic Processes: In one study, Isouron was used as a tool to investigate its effect on nitrous oxide (N₂O) emissions from soil. The research found that Isouron could suppress N₂O production by certain soil bacteria, providing insights into soil denitrification processes. mdpi.com

Investigate Herbicide Resistance: These compounds are used in laboratory assays to differentiate between resistant and susceptible plant biotypes by measuring their differential inhibition of electron transport or chlorophyll (B73375) fluorescence. researchgate.net

The use of this compound and related structures as chemical probes allows for the controlled study of fundamental biological systems, contributing to a deeper understanding of plant metabolism and its interaction with the environment.

Applications as Reagents or Intermediates in Organic Synthesis

Beyond its direct biological activity, this compound is a valuable building block for organic chemists. bldpharm.com The urea functionality is a key structural motif in numerous pharmaceuticals and agrochemicals due to its ability to form stable hydrogen bonds with biological targets like enzymes and receptors. nih.gov

The compound serves as an intermediate in the synthesis of more complex molecules. The classical and widely used method for preparing unsymmetrical urea derivatives involves a two-step process:

Formation of an Isocyanate: An amine is reacted with phosgene (B1210022) or a safer equivalent like triphosgene (B27547). nih.gov

Reaction with a Second Amine: The resulting isocyanate intermediate is then reacted with another amine to form the final urea product. nih.gov

A specific example for a related isoxazolyl urea involves reacting an isoxazolyl amine (e.g., 5-(1,1-dimethylethyl)-3-isoxazolamine) with an isocyanate (e.g., methyl isocyanate) to yield the target urea. google.com As a commercially available building block, this compound provides chemists with a ready-made fragment incorporating the isoxazole and dimethylurea groups, facilitating the efficient synthesis of new chemical entities for drug discovery and materials science. bldpharm.com

Analytical Methodologies for Research Purposes Excluding Basic Identification

Chromatographic Techniques for Separation and Quantification in Environmental or Plant Matrices

Chromatography is the cornerstone for separating and quantifying 3-(Isoxazol-3-yl)-1,1-dimethylurea from intricate environmental and biological samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed, each with specific applications and methodological considerations.

HPLC is the most prevalent technique for the analysis of urea (B33335) herbicides, including this compound, due to its suitability for polar, non-volatile, and thermally labile compounds. who.int Method development focuses on optimizing separation efficiency, detection sensitivity, and sample throughput.

A typical HPLC method involves a reversed-phase column, most commonly a C18, which separates compounds based on their hydrophobicity. core.ac.ukrjas.ro The mobile phase usually consists of a mixture of an aqueous component (like ultrapure water, often acidified with formic or phosphoric acid to improve peak shape) and an organic modifier (typically acetonitrile (B52724) or methanol). core.ac.ukrjas.ro Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to effectively separate the target analyte from matrix interferences and to elute a wide range of compounds with varying polarities.

Detection is most commonly achieved using an ultraviolet (UV) detector, as the isoxazole (B147169) and urea moieties exhibit UV absorbance. core.ac.ukrjas.ro For more selective and sensitive detection, especially in complex matrices, HPLC is coupled with a mass spectrometer (LC-MS), which can provide confirmation of the analyte's identity based on its mass-to-charge ratio and fragmentation pattern. researchgate.netusgs.gov

Sample preparation is a critical step to remove interfering substances from the matrix (e.g., soil, water, plant tissue) and to concentrate the analyte. Solid-Phase Extraction (SPE) with C18 cartridges is a widely used cleanup technique for water and soil extracts, effectively retaining the moderately polar herbicide while allowing more polar interferences to be washed away. rjas.ro

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | core.ac.uk |

| Mobile Phase | Acetonitrile/Water or Methanol/Water, often with acid modifier (e.g., H₃PO₄) | rjas.ro |

| Elution Mode | Isocratic or Gradient | rjas.ro |

| Flow Rate | 0.8 - 1.5 mL/min | core.ac.uk |

| Detection | UV-Diode Array Detector (DAD) (e.g., 220-254 nm) or Mass Spectrometry (MS) | core.ac.ukrjas.ro |

| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) | core.ac.ukrjas.ro |

While less common than HPLC for intact urea herbicides due to their polarity and thermal instability, Gas Chromatography (GC) can be applied, particularly when coupled with mass spectrometry (GC-MS). epa.govresearchgate.net The primary challenge is the low volatility of this compound. Therefore, analysis often requires a derivatization step to convert the analyte into a more volatile and thermally stable form. However, for certain metabolites or degradation products that are inherently more volatile, direct GC analysis may be feasible.

GC-MS provides excellent separation and highly specific detection, making it a powerful tool for identifying unknown metabolites or confirming the presence of the analyte at trace levels. nih.govjppres.com The choice of column is typically a non-polar or medium-polarity capillary column (e.g., DB-5ms). The sample is injected into a heated port where it is vaporized and carried onto the column by an inert gas (e.g., helium). The mass spectrometer then detects the fragmented ions, providing a characteristic mass spectrum for identification.

For environmental samples like soil, the procedure may involve extraction with an organic solvent, cleanup to remove interfering matrix components, and concentration before injection into the GC system. epa.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Derivatization | May be required for polar parent compounds (e.g., silylation) | oup.com |

| Column | Low to medium polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) | researchgate.net |

| Carrier Gas | Helium | jppres.com |

| Injection Mode | Splitless for trace analysis | jppres.com |

| Detector | Mass Spectrometer (MS) | nih.gov |

| Ionization Mode | Electron Ionization (EI) | cabidigitallibrary.org |

Spectroscopic Techniques for Advanced Structural Characterization and Interaction Studies

Spectroscopic methods are indispensable for elucidating the precise chemical structure, conformation, and interactions of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Beyond simple 1D ¹H and ¹³C NMR for basic structural assignment, advanced 2D NMR techniques are employed for detailed conformational analysis. researchgate.netipb.pt

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space proximity between protons. This information is critical for determining the preferred spatial arrangement of the isoxazole ring relative to the dimethylurea side chain, including rotation around the C-N bonds. researchgate.net Such studies can establish whether the conformation is, for example, cis or trans with respect to the isoxazole and urea groups, which can influence the molecule's interaction with biological targets. mdpi.com A careful study of coupling constants and chemical shifts in different solvents can also provide insights into intramolecular hydrogen bonding and conformational preferences. sapub.org

| NMR Technique | Purpose | Reference |

|---|---|---|

| ¹H and ¹³C NMR | Basic structure determination and chemical shift assignment. | mdpi.comfrontiersin.org |

| COSY (Correlation Spectroscopy) | Identifies proton-proton (¹H-¹H) spin-spin coupling networks. | ipb.pt |

| HSQC/HMQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded carbon and proton atoms (¹³C-¹H). | researchgate.net |

| HMBC (Heteronuclear Multiple Bond Correlation) | Correlates carbons and protons separated by 2-3 bonds, key for connecting molecular fragments. | researchgate.net |

| NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space, providing crucial data for 3D conformational analysis. | researchgate.netipb.pt |

Understanding how this compound is metabolized by plants is crucial for assessing its efficacy and environmental impact. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the premier technique for metabolite profiling. nih.govuib.no

In a typical study, plants are treated with the compound, and extracts are collected over time. These extracts are then analyzed by high-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap MS. researchgate.net These instruments provide highly accurate mass measurements (often with errors less than 5 ppm), which allows for the determination of the elemental composition of potential metabolites. researchgate.net

By comparing the metabolic profiles of treated and untreated plants, researchers can identify new ions corresponding to the parent compound and its metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment these ions. The resulting fragmentation patterns provide structural clues that help in the identification of the metabolic transformations that have occurred, such as hydroxylation, demethylation, or conjugation with endogenous plant molecules like sugars or amino acids. mdpi.com

Biosensors and Immunoassays for Detection in Complex Samples (e.g., Soil, Water, Plant Extracts)

For rapid, sensitive, and often field-portable detection of herbicides like this compound, biosensors and immunoassays offer a compelling alternative to traditional chromatographic methods. scirp.orgnih.gov These methods leverage the high specificity of biological recognition elements.

Immunoassays , such as the Enzyme-Linked Immunosorbent Assay (ELISA), are based on the specific binding of an antibody to the target analyte (the antigen). Highly specific antibodies can be raised against this compound or a structurally similar hapten. The assay is typically performed in a microplate format, where the competition between the analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites allows for quantification. Immunoassays are known for their high throughput and sensitivity. scirp.org

Biosensors integrate a biological recognition element (e.g., an enzyme, antibody, or even whole cells) with a physical transducer to convert the biological binding event into a measurable signal (e.g., electrical, optical). scirp.orgmdpi.com For phenylurea herbicides, which are known inhibitors of photosystem II (PSII), biosensors based on this principle are particularly relevant. nih.gov These sensors may use isolated chloroplasts or algae and measure changes in chlorophyll (B73375) fluorescence upon exposure to the herbicide. nih.gov A change in the fluorescence signal indicates the presence of the inhibitor and can be correlated to its concentration. Enzyme-inhibition-based biosensors are another common platform, where the herbicide inhibits the activity of a specific enzyme, leading to a detectable change in an electrochemical or optical signal. mdpi.comresearchgate.net

| Methodology | Principle of Detection | Typical Application | Reference |

|---|---|---|---|